COX-2 Inhibitory Potency Advantage Over Celecoxib
SD-8381 inhibits human recombinant COX-2 with an IC50 of 0.0098 μM (9.8 nM), as reported by MedChemExpress . This represents approximately a 4.1-fold greater potency than celecoxib, the most widely prescribed selective COX-2 inhibitor, which has a reported COX-2 IC50 of 0.04 μM (40 nM) [1]. Compared with ocarocoxib, a veterinary COX-2 inhibitor that shares the same 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid scaffold but bears a 6-trifluoromethoxy substituent instead of the 6,8-dichloro pattern, SD-8381 is approximately 143-fold more potent (ocarocoxib COX-2 IC50 = 1.4 μM) . This potency advantage is attributed to the 6,8-dichloro substitution, which optimizes hydrophobic contacts within the COX-2 side pocket as visualized in the 3LN0 co-crystal structure [2].
IC₅₀ 40 nM (celecoxib)
≈4.1-fold higher potency
| Evidence Dimension | COX-2 inhibitory potency (IC50) at recombinant human enzyme |
|---|---|
| Target Compound Data | IC50 = 0.0098 μM (9.8 nM) for hCOX-2 |
| Comparator Or Baseline | Celecoxib: IC50 = 0.04 μM (40 nM) for COX-2 [1]; Ocarocoxib: IC50 = 1.4 μM for COX-2 |
| Quantified Difference | 4.1-fold more potent than celecoxib; 143-fold more potent than ocarocoxib |
| Conditions | Recombinant human COX-2 enzyme inhibition assays; fluorometric substrate detection for celecoxib comparison; vendor-validated biochemical assay for SD-8381 |
Why This Matters
For researchers requiring maximal COX-2 inhibition at minimal compound concentrations — such as in cellular assays where off-target effects scale with dosing — SD-8381's 9.8 nM potency provides a wider experimental window than either celecoxib or other chromene-scaffold inhibitors.
- [1] Table 2. IC50 (μM) of the compounds for COX-2 and COX-1. Celecoxib: COX-2 IC50 = 0.04 μM, COX-1 IC50 = 15 μM, Selectivity Index = 375. Nature Scientific Data. 2020. Preview available at: https://preview-www.nature.com/. View Source
- [2] RCSB Protein Data Bank. PDB ID: 3LN0 — Structure of compound 5c-S bound at the active site of COX-2. Resolution: 2.20 Å. Released: 2010-04-28. DOI: 10.2210/pdb3LN0/pdb. View Source
